molecular formula C16H15NO2 B2563309 (6-Phenylmethoxy-1H-indol-2-yl)methanol CAS No. 1262029-58-2

(6-Phenylmethoxy-1H-indol-2-yl)methanol

Cat. No.: B2563309
CAS No.: 1262029-58-2
M. Wt: 253.301
InChI Key: ANSZRCZSEKJTIO-UHFFFAOYSA-N
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Description

“(6-Phenylmethoxy-1H-indol-2-yl)methanol” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their diverse biological activities and are found in many important synthetic drug molecules .


Synthesis Analysis

The synthesis of indole derivatives often involves transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For instance, a Cu (OAc) 2 -catalyzed reaction has been described for the synthesis of 1H-indazoles .


Molecular Structure Analysis

The molecular structure of indole derivatives can be quite complex. For example, the compound “2-(3-(hydroxyimino)methyl)-1H-indole” has a molecular formula of C17H14N3O2Cl . The structure of indole derivatives is often planar, as seen in the compound "5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole" .


Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions. For instance, they can act as reactants for the synthesis of Oxazino [4,3-a]indoles, 2-arylsulfonylmethyl-3-piperazinylmethylindole derivatives as 5-HT6 receptor ligands, and more .


Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, the compound “(1H-indol-6-yl)methanol” has a molecular weight of 147.17 g/mol and a complexity of 138 .

Scientific Research Applications

Synthesis of Tetrahydroquinolines and Hexahydrobenzoindolizines

Research conducted by González‐Bello, Abell, and Leeper (1997) outlines the synthesis of tetrahydroquinolines and hexahydrobenzoindolizines, involving compounds related to (6-Phenylmethoxy-1H-indol-2-yl)methanol. The study describes the synthesis of these compounds and their potential applications in generating antibodies capable of catalyzing cationic cyclisation reactions (González‐Bello, Abell, & Leeper, 1997).

Investigation of Methanol as a "Smart" Molecule

The work of Wu, Li, Mullins, and Overbury (2012) on methanol adsorption and desorption on CeO2 nanocrystals exemplifies the use of methanol (a key component in the synthesis of this compound) to probe surface sites of metal oxide catalysts. This research highlights methanol's role in understanding the nature of surface reactions on ceria nanocrystals (Wu, Li, Mullins, & Overbury, 2012).

Antimicrobial Activity of Novel Compounds

A study by Sunitha et al. (2017) explores the synthesis of novel benzofuran-based 1,2,3-triazoles, demonstrating significant antimicrobial activity. This research indicates the potential pharmaceutical applications of compounds related to this compound and underscores the importance of chemical synthesis in developing new antimicrobial agents (Sunitha et al., 2017).

Methanol Utilization in Organic Synthesis

Natte, Neumann, Beller, and Jagadeesh (2017) review the utilization of methanol as a C1 source in organic synthesis, highlighting its role in forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. This comprehensive overview provides insights into the versatility of methanol (a key reactant or solvent in synthesizing related compounds) in creating value-added chemicals, pharmaceuticals, and materials (Natte, Neumann, Beller, & Jagadeesh, 2017).

Mechanism of Action

Target of Action

It is known that indole derivatives, which include (6-phenylmethoxy-1h-indol-2-yl)methanol, bind with high affinity to multiple receptors . This suggests that this compound may interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound influences multiple biochemical pathways.

Result of Action

Given the range of biological activities associated with indole derivatives , it is likely that this compound has diverse molecular and cellular effects.

Safety and Hazards

Indole derivatives can pose certain safety hazards. For instance, the compound “1H-Indole-2-methanol” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(6-phenylmethoxy-1H-indol-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-10-14-8-13-6-7-15(9-16(13)17-14)19-11-12-4-2-1-3-5-12/h1-9,17-18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSZRCZSEKJTIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=C(N3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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